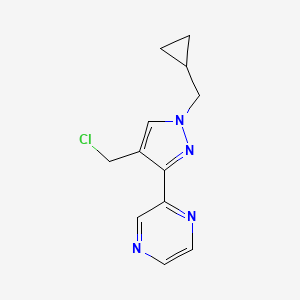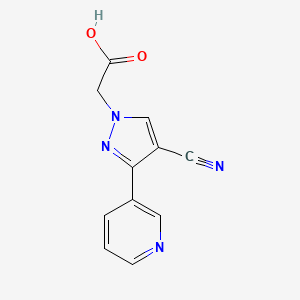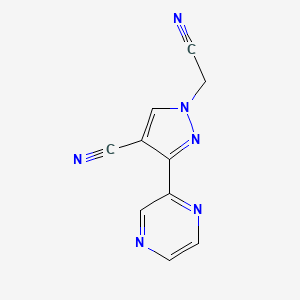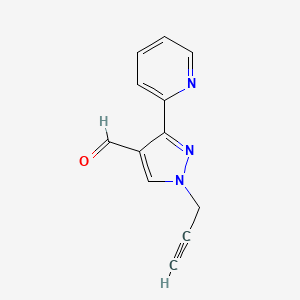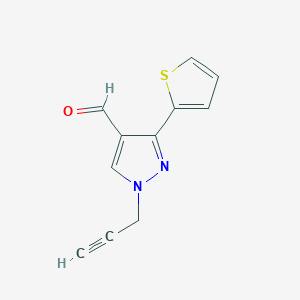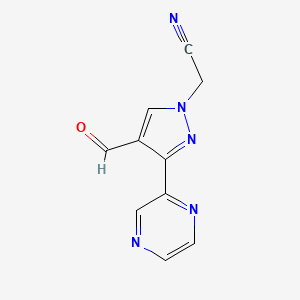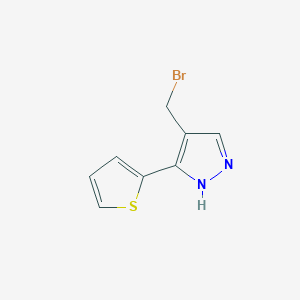
4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole
Descripción general
Descripción
“4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole” is a chemical compound that contains a pyrazole ring, a thiophene ring, and a bromomethyl group . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produce aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole” consists of a five-membered heteroaromatic thiophene ring containing a sulfur atom at one position, a pyrazole ring, and a bromomethyl group .Chemical Reactions Analysis
Thiophene derivatives, including “4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole”, can undergo various chemical reactions. For instance, 3-(2-Octyldodecyl)thiophene was coupled with 4,7-dibromo-5,6-difluorobenzothiadiazole to obtain a difluoro[2,1,3]benzothiadiazole derivative, which was further brominated with NBS to generate a monomer that was polymerized with 2,2′-bithiophene .Physical And Chemical Properties Analysis
Thiophene, a component of “4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole”, is a five-membered heteroaromatic compound with the formula C4H4S. It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs)
The compound is used in the development of OLEDs . Its derivatives, particularly those involving thiophene, are excellent for constructing light-emitting dendrimers. These dendrimers can be used in OLEDs to produce high-quality displays with vibrant colors and high contrast .
Electrochromic Devices
Thiophene derivatives are integral in creating high-contrast electrochromic devices . These devices change color in response to electrical input and have applications in smart windows, displays, and mirrors .
Direcciones Futuras
Thiophene-based compounds, including “4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole”, hold great potential for future research due to their exceptional optical and conductive properties. They have been the center of attention for many researchers who have contributed tremendously by designing novel strategies to reach more efficient materials for electronic applications . This compound could potentially be used in the development of new drug molecules, offering some of the greatest hopes for success in the present and future epoch .
Propiedades
IUPAC Name |
4-(bromomethyl)-5-thiophen-2-yl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2S/c9-4-6-5-10-11-8(6)7-2-1-3-12-7/h1-3,5H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJLCQLXERKNLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NN2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





